4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol
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Overview
Description
4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol is an organic compound that features a cyclobutyl ring substituted with a 4-chlorophenyl group, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol typically involves multiple steps. One common method includes the Grignard reaction, where 4-chlorophenylmagnesium bromide reacts with cyclobutanone to form the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amino group results in an amine.
Scientific Research Applications
4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclobutyl ring and chlorophenyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Sibutramine: A compound with a similar cyclobutyl structure, used in the treatment of obesity.
Cyclobutylamine: Another compound with a cyclobutyl ring, but with different substituents.
Uniqueness
4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
186521-83-5 |
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Molecular Formula |
C15H22ClNO |
Molecular Weight |
267.79 g/mol |
IUPAC Name |
4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol |
InChI |
InChI=1S/C15H22ClNO/c1-11(10-18)9-14(17)15(7-2-8-15)12-3-5-13(16)6-4-12/h3-6,11,14,18H,2,7-10,17H2,1H3 |
InChI Key |
XHDVFYPZKKBQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)CO |
Origin of Product |
United States |
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